(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one
Overview
Description
(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one is a useful research compound. Its molecular formula is C18H17NO and its molecular weight is 263.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
SU 4313, also known as (3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one or (Z)-3-(4-isopropylbenzylidene)indolin-2-one, is a potent modulator of protein tyrosine kinases (PTKs) . Its primary targets include PDGFR, FLK-1, EGFR, HER2 Kinase, and IGF-1R . These targets play crucial roles in cell signaling, growth, and proliferation.
Mode of Action
SU 4313 interacts with its targets by inhibiting their kinase activity. This inhibition disrupts the signal transduction of these kinases, thereby regulating abnormal cell proliferation . The IC50 values for PDGFR, FLK-1, EGFR, HER2 Kinase, and IGF-1R are 14.5 μM, 18.8 μM, 11 μM, 16.9 μM, and 8.0 μM, respectively .
Biochemical Pathways
The biochemical pathways affected by SU 4313 primarily involve tyrosine kinase signal transduction . By modulating these pathways, SU 4313 can regulate cell proliferation.
Result of Action
The molecular and cellular effects of SU 4313’s action primarily involve the regulation of abnormal cell proliferation . By inhibiting the activity of key protein tyrosine kinases, SU 4313 can disrupt cell signaling pathways that drive cell growth and proliferation.
Properties
IUPAC Name |
(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-12(2)14-9-7-13(8-10-14)11-16-15-5-3-4-6-17(15)19-18(16)20/h3-12H,1-2H3,(H,19,20)/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQQWCZKCUQNSO-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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